molecular formula C12H9NO2 B6413632 2-(2-Formylphenyl)-5-hydroxypyridine, 95% CAS No. 1261958-03-5

2-(2-Formylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6413632
CAS RN: 1261958-03-5
M. Wt: 199.20 g/mol
InChI Key: NFGIPGBXXAZEIZ-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)-5-hydroxypyridine (2-FPHP) is an organic compound with a molecular formula of C9H8NO2. It is a white crystalline solid that is soluble in acetone and methanol. 2-FPHP is a metabolite of the drug phenazopyridine, which is used to treat urinary tract infections. It has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

2-(2-Formylphenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(2-Formylphenyl)-5-hydroxypyridine, 95% has been shown to have anti-cancer and anti-inflammatory effects in animal studies. It has also been shown to reduce the levels of certain inflammatory mediators, such as prostaglandins, in the body. In addition, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and toxins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Formylphenyl)-5-hydroxypyridine, 95% in laboratory experiments include its low cost, availability, and ease of synthesis. Its limitations include its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the research of 2-(2-Formylphenyl)-5-hydroxypyridine, 95% include further studies of its potential anti-cancer and anti-inflammatory effects. In addition, further studies of its potential to modulate the activity of enzymes involved in the metabolism of drugs and toxins are needed. Other potential future directions include the development of new methods of synthesis and the development of new uses for 2-(2-Formylphenyl)-5-hydroxypyridine, 95%.

Synthesis Methods

2-(2-Formylphenyl)-5-hydroxypyridine, 95% can be synthesized in a three-step process. First, an arylformyl chloride is reacted with an amine to form an arylamid. Second, the arylamid is reacted with hydroxypyridine to form the desired product, 2-(2-Formylphenyl)-5-hydroxypyridine, 95%. Finally, the product is purified by recrystallization.

Scientific Research Applications

2-(2-Formylphenyl)-5-hydroxypyridine, 95% has been studied for its potential use in the treatment of various diseases. In particular, it has been studied for its potential anti-cancer and anti-inflammatory effects. In addition, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and toxins.

properties

IUPAC Name

2-(5-hydroxypyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-2-4-11(9)12-6-5-10(15)7-13-12/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGIPGBXXAZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692432
Record name 2-(5-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Hydroxypyridin-2-yl)benzaldehyde

CAS RN

1261958-03-5
Record name 2-(5-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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